3-(4-Chloro-2-methylphenyl)-5-hydroxybenzoic acid
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Overview
Description
3-(4-Chloro-2-methylphenyl)-5-hydroxybenzoic acid is an organic compound characterized by the presence of a chloro-substituted phenyl group and a hydroxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-2-methylphenyl)-5-hydroxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-methylphenol and 5-hydroxybenzoic acid.
Reaction Conditions: The reaction is carried out under acidic or basic conditions, depending on the desired pathway. Common reagents include sulfuric acid or sodium hydroxide.
Coupling Reaction: The 4-chloro-2-methylphenol is coupled with 5-hydroxybenzoic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Purification: The product is purified using recrystallization or chromatography techniques to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-2-methylphenyl)-5-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 3-(4-Chloro-2-methylphenyl)-5-oxobenzoic acid.
Reduction: Formation of 3-(2-Methylphenyl)-5-hydroxybenzoic acid.
Substitution: Formation of 3-(4-Hydroxy-2-methylphenyl)-5-hydroxybenzoic acid.
Scientific Research Applications
3-(4-Chloro-2-methylphenyl)-5-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-2-methylphenyl)-5-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways.
Pathways Involved: It may inhibit the production of pro-inflammatory cytokines or modulate the activity of signaling pathways such as the NF-κB pathway.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylphenol: A precursor in the synthesis of 3-(4-Chloro-2-methylphenyl)-5-hydroxybenzoic acid.
5-Hydroxybenzoic acid: Another precursor used in the synthesis.
3-(4-Hydroxy-2-methylphenyl)-5-hydroxybenzoic acid: A product of nucleophilic substitution reactions.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and hydroxy groups provide sites for further chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-(4-chloro-2-methylphenyl)-5-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-8-4-11(15)2-3-13(8)9-5-10(14(17)18)7-12(16)6-9/h2-7,16H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NALGEWWHPFTYEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC(=CC(=C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70690356 |
Source
|
Record name | 4'-Chloro-5-hydroxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70690356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262009-82-4 |
Source
|
Record name | 4'-Chloro-5-hydroxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70690356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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